molecular formula C10H9ClN4O B11872283 4-((2-Aminophenyl)amino)-6-chloropyridazin-3(2H)-one

4-((2-Aminophenyl)amino)-6-chloropyridazin-3(2H)-one

Cat. No.: B11872283
M. Wt: 236.66 g/mol
InChI Key: MJXZLKZUUOJAJE-UHFFFAOYSA-N
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Description

4-((2-Aminophenyl)amino)-6-chloropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with an amino group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Aminophenyl)amino)-6-chloropyridazin-3(2H)-one typically involves the reaction of 2-aminophenylamine with 6-chloropyridazine-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-((2-Aminophenyl)amino)-6-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines derived from the reduction of the nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-Aminophenyl)amino)-6-chloropyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((2-Aminophenyl)amino)-6-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Another heterocyclic compound with similar biological activities.

    6-Chloropyridazine: Shares the pyridazine ring and chlorine substitution.

    2-Aminophenylamine: A precursor in the synthesis of the target compound.

Uniqueness

4-((2-Aminophenyl)amino)-6-chloropyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a chlorine atom on the pyridazine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H9ClN4O

Molecular Weight

236.66 g/mol

IUPAC Name

5-(2-aminoanilino)-3-chloro-1H-pyridazin-6-one

InChI

InChI=1S/C10H9ClN4O/c11-9-5-8(10(16)15-14-9)13-7-4-2-1-3-6(7)12/h1-5H,12H2,(H,13,14)(H,15,16)

InChI Key

MJXZLKZUUOJAJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC(=NNC2=O)Cl

Origin of Product

United States

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